

physical and chemical properties of 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)-1-benzothiophene

Cat. No.: B173804

[Get Quote](#)

An In-depth Technical Guide to 2-(Bromomethyl)-1-benzothiophene

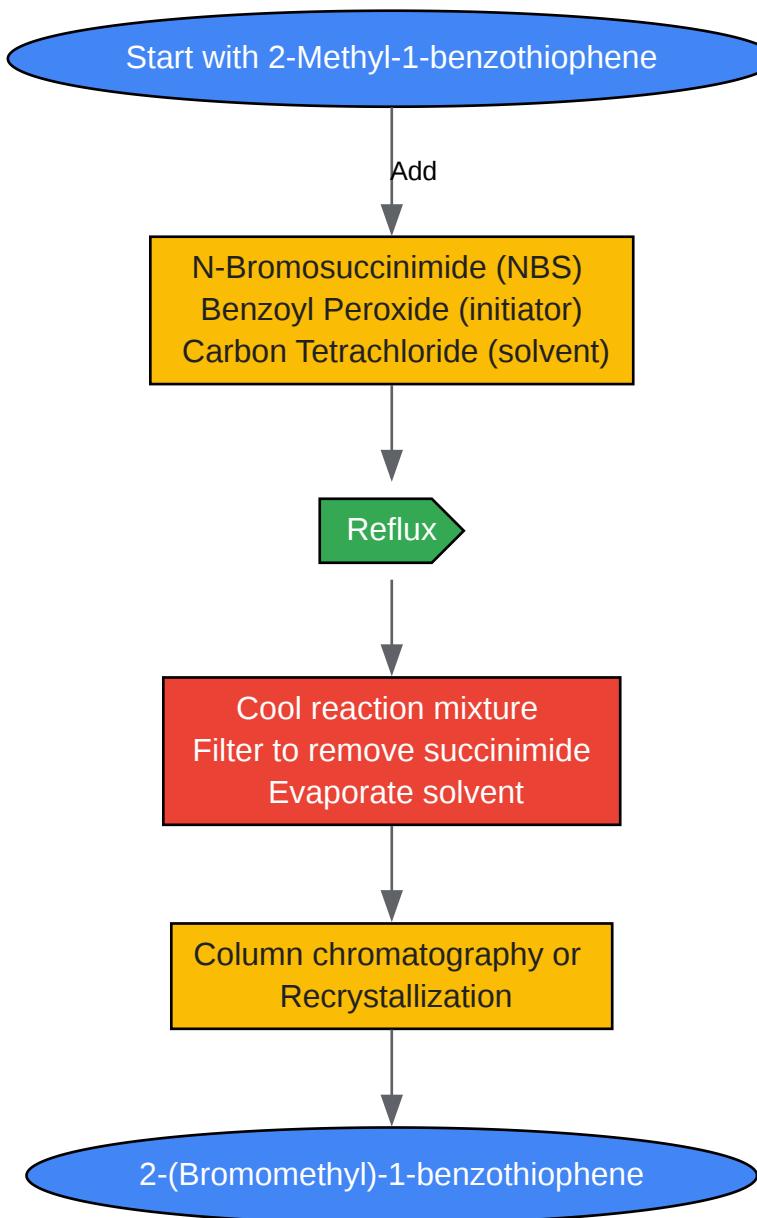
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(Bromomethyl)-1-benzothiophene**, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

2-(Bromomethyl)-1-benzothiophene, also known as 2-(bromomethyl)benzo[b]thiophene, is a derivative of the benzothiophene ring system. While specific experimental data for some of its physical properties are not readily available in the literature, data for related compounds provide valuable estimations.

Table 1: Physical and Chemical Properties of **2-(Bromomethyl)-1-benzothiophene** and Related Compounds


Property	2-(Bromomethyl)-1-benzothiophene[1]	2-Bromo-5-methyl-1-benzothiophene[1]	2-Bromobenzo[b]thiophene[2]	Benzo[b]thiophene[3]
CAS Number	10133-20-7[4]	111860-00-5[1]	5394-13-8[2]	95-15-8[3]
Molecular Formula	C ₉ H ₇ BrS[4]	C ₉ H ₇ BrS[1]	C ₈ H ₅ BrS[2]	C ₈ H ₆ S[3]
Molecular Weight	227.12 g/mol [4]	227.12 g/mol [1]	213.09 g/mol [2]	134.20 g/mol [3]
Melting Point	Data not available	92 °C[1]	37-43 °C[2]	32 °C[3]
Boiling Point	Data not available	302.3 °C at 760 mmHg[1]	Data not available	221 °C[3]
Appearance	Likely a solid	Yellow solid[1]	Solid[2]	White solid[3]
Solubility	Expected to be soluble in common organic solvents like dichloromethane and chloroform. Insoluble in water.[5]	Insoluble in water; Soluble in common organic solvents like dichloromethane, chloroform.[5]	Data not available	Soluble in alcohol, ether, acetone, and benzene; insoluble in water.[6]

Chemical Synthesis and Reactivity

Synthesis

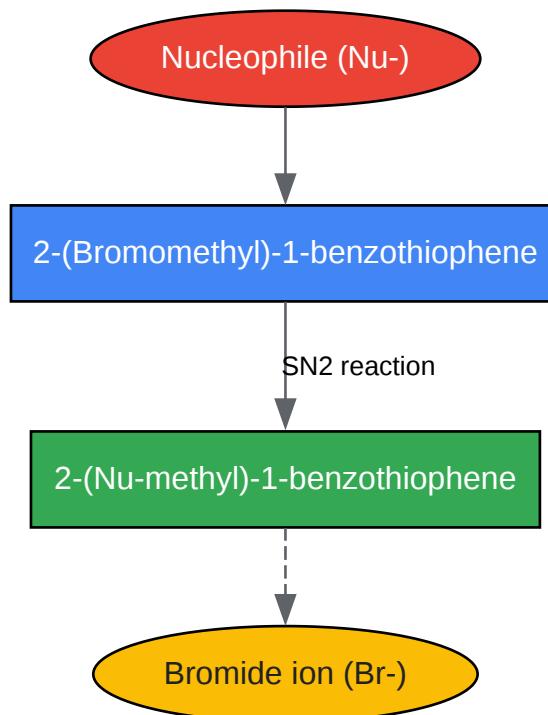
The synthesis of **2-(bromomethyl)-1-benzothiophene** can be conceptualized through established methods for the functionalization of benzothiophenes. A common strategy involves the radical bromination of 2-methyl-1-benzothiophene.

Experimental Workflow for a General Synthesis:

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **2-(Bromomethyl)-1-benzothiophene**.

Detailed Experimental Protocol (Hypothetical):


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-benzothiophene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

- Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of cold solvent.
- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure **2-(bromomethyl)-1-benzothiophene**.

Chemical Reactivity

The primary reactive site of **2-(bromomethyl)-1-benzothiophene** is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at the 2-position of the benzothiophene ring system, making it a versatile intermediate for the synthesis of more complex molecules.

Signaling Pathway of a Typical Nucleophilic Substitution Reaction:

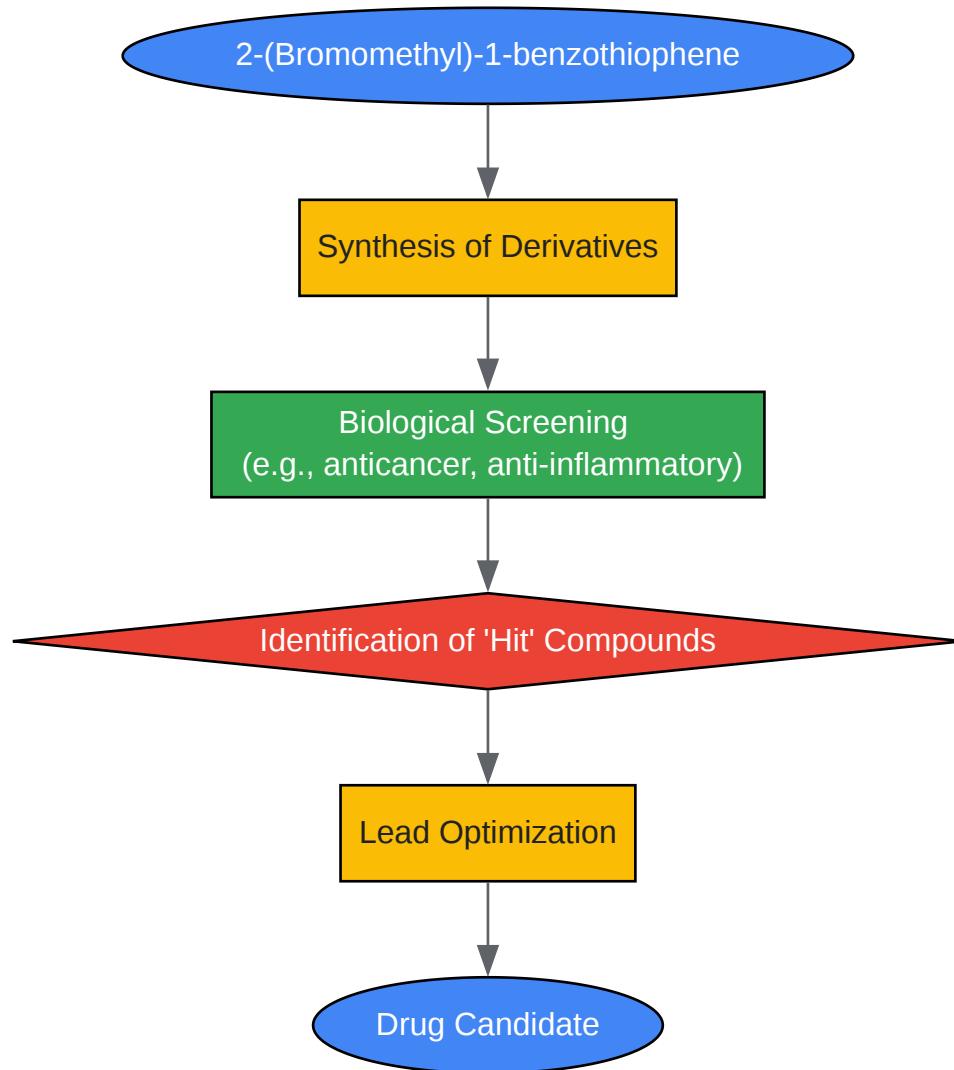
[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution at the benzylic carbon.

Spectroscopic Data (Predicted and from Related Compounds)

While specific experimental spectra for **2-(bromomethyl)-1-benzothiophene** are not readily available, characteristic spectral data can be predicted based on the analysis of related compounds.

Table 2: Predicted and Reference Spectroscopic Data


Technique	Predicted/Reference Data for 2-(Bromomethyl)-1-benzothiophene	Reference Compound and Data
¹ H NMR	A singlet for the -CH ₂ Br protons is expected around δ 4.5-5.0 ppm. Aromatic protons would appear in the region of δ 7.0-8.0 ppm.	For methyl 2-(bromomethyl)benzoate, the -CH ₂ Br singlet appears at δ 4.96 ppm.[7]
¹³ C NMR	The benzylic carbon of the -CH ₂ Br group is expected to have a chemical shift in the range of δ 30-40 ppm. Aromatic carbons would appear between δ 120-145 ppm.	¹³ C NMR data for 2-bromobenzothiophene shows signals in the aromatic region. [8]
FTIR (cm ⁻¹)	Characteristic peaks for C-H stretching of the aromatic ring (around 3100-3000 cm ⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm ⁻¹), and C-Br stretching (around 600-500 cm ⁻¹).	The FTIR spectrum of benzo[b]thiophene shows characteristic aromatic C-H and C=C stretching bands.[9]
Mass Spectrometry (m/z)	The molecular ion peak [M] ⁺ would be expected at m/z 226 and 228 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹ Br and ⁸¹ Br). A major fragment would be the loss of Br (m/z 147), corresponding to the benzothienyl-2-methyl cation.	The mass spectrum of 2-bromobenzothiophene shows the molecular ion and fragmentation patterns.[8] The fragmentation of various benzothiophene derivatives has been studied, often involving cleavage of bonds attached to the ring.[6]

Biological Activity and Potential Applications

Benzothiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer[10][11][12], anti-inflammatory[10], and antimicrobial properties. The functionalization of the benzothiophene core is a key strategy in the development of new therapeutic agents.

While specific studies on the biological activity of **2-(bromomethyl)-1-benzothiophene** are limited, its reactive nature makes it a valuable precursor for the synthesis of a library of compounds for biological screening. For instance, novel 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy.[13][14] Additionally, other benzothiophene derivatives have been investigated as anticancer agents targeting the RhoA/ROCK pathway.[15]

Logical Relationship for Drug Discovery:

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in drug discovery.

Safety and Handling

Detailed safety information for **2-(bromomethyl)-1-benzothiophene** is not readily available. However, based on its structure and data for similar compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant and potentially harmful if swallowed or absorbed through the skin.

Conclusion

2-(Bromomethyl)-1-benzothiophene is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity allows for the straightforward synthesis of a wide array of derivatives. While specific data for the parent compound is limited, the extensive research on the benzothiophene scaffold highlights the promise of its derivatives as candidates for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromobenzothiophene 97 5394-13-8 [sigmaaldrich.com]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. 2-(Bromomethyl)benzo[b]thiophene/CAS:10133-20-7-HXCHEM [hxchem.net]
- 5. Benzo(B)Thiophene, 2-Bromo- | Chemical Properties, Uses, Safety, Suppliers & Price in China [chemheterocycles.com]

- 6. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4 - iChemical [ichemical.com]
- 8. 2-Bromobenzo(b)thiophene | C8H5BrS | CID 94786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oiccpress.com [oiccpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Bromomethyl)-1-benzothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173804#physical-and-chemical-properties-of-2-bromomethyl-1-benzothiophene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com